molecular formula C16H18F3N5O B3149501 N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide CAS No. 672951-04-1

N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide

Cat. No.: B3149501
CAS No.: 672951-04-1
M. Wt: 353.34 g/mol
InChI Key: LKWLMPBMQMPAFM-UHFFFAOYSA-N
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Description

N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide is a useful research compound. Its molecular formula is C16H18F3N5O and its molecular weight is 353.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide is phospholipase C (PLC) . PLC is an enzyme that plays a crucial role in cell signaling processes, particularly in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and protein kinase C activation, respectively .

Mode of Action

This compound is known to activate PLC . Activation of PLC leads to the production of IP3 and DAG, which are second messengers involved in transmitting signals from various receptors on the cell surface to the inside of the cell . This results in a cascade of intracellular events, including the release of calcium from intracellular stores .

Biochemical Pathways

The activation of PLC by N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide affects the phosphoinositide pathway . This pathway is involved in various cellular processes, including cell growth and differentiation, gene expression, endocytosis, and the control of ion channels . The increase in intracellular calcium levels can also affect various calcium-dependent processes within the cell .

Result of Action

The activation of PLC and the subsequent increase in intracellular calcium levels can have various effects on the cell. For instance, in smooth muscle cells, it may increase the perfusion pressure . Moreover, it has been suggested that this compound can stimulate apoptosis .

Biochemical Analysis

Biochemical Properties

N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with phospholipase C, an enzyme involved in the hydrolysis of phospholipids . The interaction between N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide and phospholipase C results in the activation of the enzyme, leading to the production of diacylglycerol and inositol trisphosphate, which are important secondary messengers in cellular signaling pathways .

Cellular Effects

The effects of N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase calcium influx in vascular smooth muscle cells, which can lead to enhanced contraction and increased perfusion pressure . Additionally, N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide can induce apoptosis in certain cell types by elevating cytoplasmic calcium levels .

Molecular Mechanism

At the molecular level, N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide exerts its effects through specific binding interactions with biomolecules. The compound binds to phospholipase C, leading to its activation and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol trisphosphate . This activation cascade results in the release of calcium from intracellular stores, which plays a pivotal role in various cellular processes, including apoptosis and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide has been associated with sustained activation of phospholipase C and prolonged calcium influx, which can lead to chronic changes in cellular function .

Dosage Effects in Animal Models

The effects of N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively activate phospholipase C and induce calcium influx without causing significant toxicity . At higher doses, N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide can lead to adverse effects, including excessive calcium influx, cellular toxicity, and apoptosis . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide is involved in several metabolic pathways, primarily through its interaction with phospholipase C. The activation of this enzyme by the compound leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating diacylglycerol and inositol trisphosphate . These secondary messengers play critical roles in regulating various metabolic processes, including lipid metabolism and calcium signaling .

Transport and Distribution

The transport and distribution of N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide is primarily within the cytoplasm, where it interacts with phospholipase C and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is crucial for its role in regulating calcium signaling and other cellular processes .

Properties

IUPAC Name

N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-15(2,3)14(25)23-24(4)13-11(16(17,18)19)21-22-12(20-13)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWLMPBMQMPAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116308
Record name 2,2-Dimethylpropanoic acid 2-methyl-2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672951-04-1
Record name 2,2-Dimethylpropanoic acid 2-methyl-2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672951-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpropanoic acid 2-methyl-2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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